
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide, commonly known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. A-836,339 belongs to the class of compounds known as CB2 agonists, which have been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
A-836,339 acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction of inflammation.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, A-836,339 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A-836,339 has also been shown to have anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using A-836,339 in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using A-836,339 is its relatively low potency compared to other CB2 agonists, which may require higher doses to achieve therapeutic effects.
Orientations Futures
There are a number of potential future directions for research on A-836,339. One area of interest is the development of more potent CB2 agonists that may have greater therapeutic potential. Another area of interest is the investigation of the potential use of A-836,339 in the treatment of neurodegenerative diseases and cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of A-836,339 and its potential therapeutic applications.
Méthodes De Synthèse
A-836,339 can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 2-methylcyclohexylamine to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide. This intermediate is then further processed to obtain the final product, A-836,339.
Applications De Recherche Scientifique
A-836,339 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. In addition, A-836,339 has been shown to have analgesic effects in animal models of pain, including neuropathic pain.
Propriétés
Formule moléculaire |
C17H24ClNO2 |
|---|---|
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C17H24ClNO2/c1-11-6-4-5-7-15(11)19-16(20)10-21-14-8-12(2)17(18)13(3)9-14/h8-9,11,15H,4-7,10H2,1-3H3,(H,19,20) |
Clé InChI |
HLGHUBBOHLDEMI-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
SMILES canonique |
CC1CCCCC1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
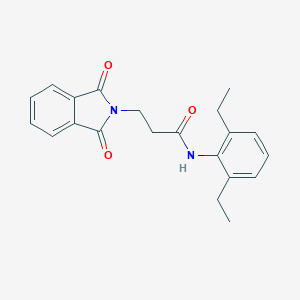


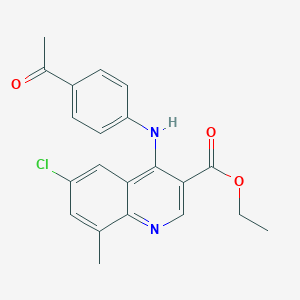
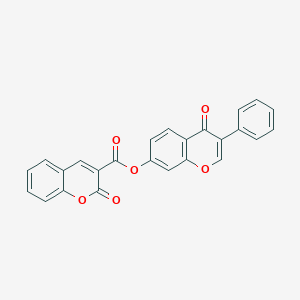

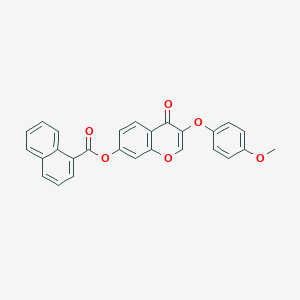
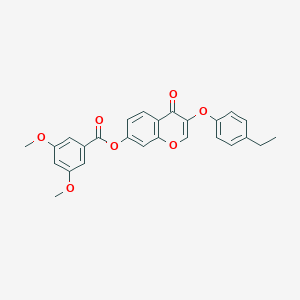

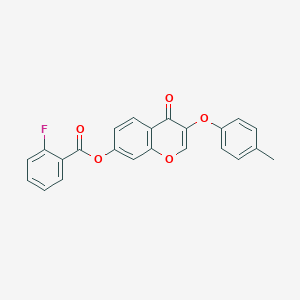
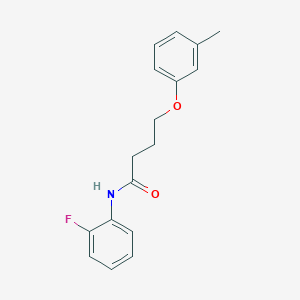
![1-benzyl-3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B285161.png)
![Butan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B285162.png)